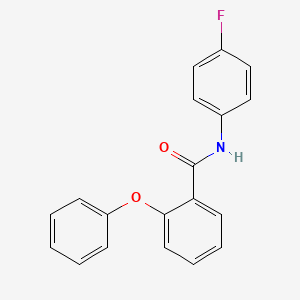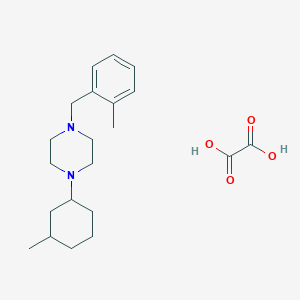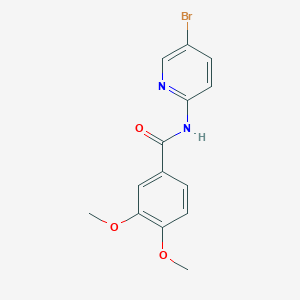![molecular formula C38H34N4O7 B4970703 2,2'-(oxydi-4,1-phenylene)bis[N-(tert-butyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B4970703.png)
2,2'-(oxydi-4,1-phenylene)bis[N-(tert-butyl)-1,3-dioxo-5-isoindolinecarboxamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-(oxydi-4,1-phenylene)bis[N-(tert-butyl)-1,3-dioxo-5-isoindolinecarboxamide], commonly known as OTBDI, is a small molecule that has been extensively studied for its potential applications in scientific research. This compound is a member of the isoindoline family of compounds, which have been found to exhibit a range of interesting properties, including anti-inflammatory, antitumor, and antiviral activities. In
Mécanisme D'action
The mechanism of action of OTBDI is not fully understood, but it is thought to involve the inhibition of key enzymes involved in inflammation and tumor growth. Specifically, OTBDI has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. By inhibiting COX-2 activity, OTBDI is thought to reduce inflammation and potentially inhibit tumor growth.
Biochemical and Physiological Effects
OTBDI has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activities. In vitro studies have shown that OTBDI can inhibit the growth of a range of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, OTBDI has been found to exhibit potent antiviral activity against a range of viruses, including HIV, herpes simplex virus, and influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using OTBDI in lab experiments is its relatively low cost and ease of synthesis. In addition, OTBDI exhibits excellent solubility in a range of organic solvents, which makes it easy to work with in the lab. However, one of the main limitations of using OTBDI is its relatively low bioavailability, which can limit its effectiveness in vivo. In addition, more research is needed to fully understand the toxicity and safety profile of OTBDI.
Orientations Futures
There are a number of exciting future directions for research on OTBDI. One potential avenue of research is to explore its potential applications in the development of high-performance organic electronic devices, such as OFETs and organic solar cells. In addition, further research is needed to fully understand the mechanism of action of OTBDI and to identify potential targets for its use in the treatment of inflammatory diseases and cancer. Finally, more research is needed to fully understand the toxicity and safety profile of OTBDI, particularly in vivo.
Méthodes De Synthèse
OTBDI can be synthesized through a multi-step process involving the condensation of 4,4'-oxydianiline with phthalic anhydride, followed by the reaction with tert-butyl isocyanate. The resulting compound can be purified through recrystallization or chromatography. The purity and yield of the final product can be optimized through the careful control of reaction conditions and purification methods.
Applications De Recherche Scientifique
OTBDI has been found to exhibit a range of interesting properties that make it a promising candidate for scientific research applications. One of the most significant applications of OTBDI is in the field of organic electronics, where it has been found to exhibit excellent charge transport properties. This makes it a potential candidate for use in the development of high-performance organic field-effect transistors (OFETs) and other electronic devices.
In addition to its electronic properties, OTBDI has also been found to exhibit promising biological activities. For example, it has been found to exhibit potent anti-inflammatory and antitumor activities in vitro and in vivo. These activities are thought to be mediated through the inhibition of key enzymes involved in inflammation and tumor growth.
Propriétés
IUPAC Name |
N-tert-butyl-2-[4-[4-[5-(tert-butylcarbamoyl)-1,3-dioxoisoindol-2-yl]phenoxy]phenyl]-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34N4O7/c1-37(2,3)39-31(43)21-7-17-27-29(19-21)35(47)41(33(27)45)23-9-13-25(14-10-23)49-26-15-11-24(12-16-26)42-34(46)28-18-8-22(20-30(28)36(42)48)32(44)40-38(4,5)6/h7-20H,1-6H3,(H,39,43)(H,40,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFMKKIXWFVYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4970636.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970641.png)
![N-(3-hydroxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B4970648.png)

![2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide](/img/structure/B4970655.png)
![3-[(3,5-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4970659.png)
![2-(4-chlorophenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide](/img/structure/B4970660.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B4970671.png)


![1,1'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dipiperidine](/img/structure/B4970685.png)
![5-bromo-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4970693.png)
![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4970701.png)
